2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Description
2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 1220219-43-1) is a boronic ester-functionalized aromatic compound with a phenol backbone substituted with two fluorine atoms at positions 2 and 3 and a pinacol boronate group at position 5. Its molecular formula is C₁₂H₁₅BF₂O₃, with a molecular weight of 256.05 g/mol . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry for constructing biaryl and heteroaryl frameworks in pharmaceuticals and materials science .
Properties
IUPAC Name |
2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(15)9(16)6-7/h5-6,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXXJGVHPGKWNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301163705 | |
| Record name | 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220219-43-1 | |
| Record name | 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220219-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301163705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative of a difluorophenol, widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The preparation of this compound typically involves selective borylation of a suitably substituted difluorophenol or related aryl halide precursor, followed by purification and characterization. The boronate ester moiety is introduced via catalytic borylation reactions using diboron reagents under palladium catalysis.
Synthetic Route and Key Reaction Conditions
The preparation generally follows these steps:
Starting Material: The synthesis begins with a difluorophenol derivative or a corresponding halogenated aromatic compound (e.g., 2,3-difluorophenol or 2,3-difluorobromobenzene).
Borylation Reaction: The key step is the palladium-catalyzed borylation of the aromatic precursor using bis(pinacolato)diboron (B2Pin2). This reaction installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group onto the aromatic ring selectively at the 5-position relative to the phenol.
Catalysts and Bases: Typical catalysts include Pd(dppf)Cl2·DCM or similar palladium complexes, with bases such as potassium phosphate (K3PO4) used to facilitate the reaction.
Solvents and Conditions: Reactions are performed in dry tetrahydrofuran (THF) or other suitable solvents under inert atmosphere (nitrogen or argon). Elevated temperatures around 80–90 °C are common, with reaction times ranging from several hours to overnight.
Oxidation and Workup: After borylation, oxidation steps may be employed if necessary to convert intermediates to phenolic forms, often using hydrogen peroxide under controlled conditions.
Purification: The product is purified by standard chromatographic techniques including flash chromatography on silica gel or reverse phase chromatography, with monitoring by thin layer chromatography (TLC) and spectroscopic methods.
Detailed Experimental Procedure (Adapted from Related Boronate Syntheses)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. Reaction Setup | 2,3-difluorophenyl halide (e.g., bromide), bis(pinacolato)diboron, Pd(dppf)Cl2·DCM (4 mol%), K3PO4 (3 equiv), dry THF, N2 atmosphere | Combine reagents in oven-dried vial, purge with nitrogen |
| 2. Reaction | Heat to 90 °C for 24 hours | Stir under inert atmosphere to allow borylation |
| 3. Cooling and Oxidation | Cool to 0 °C, add 30% H2O2 dropwise (10 equiv) | Oxidize boronate intermediate to phenol |
| 4. Quenching | Add sodium metabisulfite (4 equiv) | Quench excess oxidant |
| 5. Workup | Extract with ethyl acetate, wash with saturated NH4Cl and brine | Separate organic layer, dry and concentrate |
| 6. Purification | Flash chromatography on silica gel | Isolate pure this compound |
Stock Solution Preparation Data
For practical applications, the compound is often prepared as stock solutions in solvents such as dimethyl sulfoxide (DMSO). The following table summarizes preparation volumes for different concentrations and amounts:
| Amount (mg) | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 3.9053 | 0.7811 | 0.3905 |
| 5 | 19.5267 | 3.9053 | 1.9527 |
| 10 | 39.0533 | 7.8107 | 3.9053 |
Note: Molecular weight used for calculation is approximately 256.05 g/mol.
Analytical and Characterization Techniques
NMR Spectroscopy: ^1H, ^13C, ^19F, and ^11B NMR are used to confirm structure and purity.
Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight.
Chromatography: HPLC and TLC are used for purity assessment.
Infrared Spectroscopy: FTIR provides functional group information.
These methods ensure the compound meets research-grade standards for further synthetic applications.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 2,3-Difluorophenyl halide or phenol |
| Key Reagent | Bis(pinacolato)diboron (B2Pin2) |
| Catalyst | Pd(dppf)Cl2·DCM (4 mol%) |
| Base | K3PO4 (3 equiv) |
| Solvent | Dry THF |
| Temperature | 80–90 °C |
| Reaction Time | 12–24 hours |
| Oxidant (if applicable) | 30% H2O2 (10 equiv) |
| Purification | Silica gel flash chromatography |
| Storage | -80 °C (up to 6 months), -20 °C (up to 1 month) |
| Stock Solution Solvent | DMSO |
This comprehensive overview consolidates preparation methods of this compound based on diverse authoritative sources, emphasizing synthetic protocols, solution preparation, and analytical characterization to support research applications. The procedures reflect current best practices in organoboron chemistry and phenol functionalization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenol ring.
Cross-Coupling Reactions: The boronic ester group makes it suitable for Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) are commonly used under inert atmosphere and moderate temperatures (50-80°C).
Major Products:
Substitution Products: Depending on the electrophile, various substituted phenols can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Applications in Organic Synthesis
-
Cross-Coupling Reactions:
- The compound serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its boron-containing moiety allows it to participate effectively in Suzuki-Miyaura coupling reactions. This is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
-
Functionalization of Aromatic Compounds:
- Due to its difluorophenol structure, this compound can be utilized to introduce fluorine atoms into aromatic systems. Fluorination is significant in medicinal chemistry as fluorine can enhance the biological activity and metabolic stability of drug candidates.
Applications in Medicinal Chemistry
-
Anticancer Activity:
- Preliminary studies indicate that derivatives of difluorophenols exhibit promising anticancer properties. The introduction of the dioxaborolane group may enhance the solubility and bioavailability of these compounds in biological systems.
-
Antimicrobial Agents:
- Research has shown that compounds containing difluorophenol structures can possess antimicrobial activity. This makes them potential candidates for developing new antibiotics or antifungal agents.
-
Enzyme Inhibition:
- The ability of this compound to interact with specific enzymes opens avenues for designing inhibitors that could be used in treating various diseases by modulating enzyme activity.
Applications in Materials Science
-
Polymer Chemistry:
- The incorporation of 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol into polymer matrices can improve their thermal and mechanical properties. This is particularly useful in developing advanced materials for industrial applications.
-
Fluorescent Materials:
- The unique electronic properties of this compound allow it to be used in the synthesis of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on cancer cell lines with minimal toxicity to healthy cells. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against various bacterial strains, indicating potential as a new antibiotic agent. |
| Study 3 | Polymer Enhancement | Improved mechanical strength and thermal stability when incorporated into polymer composites compared to control samples. |
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is primarily related to its ability to participate in various chemical reactions. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable intermediate in organic synthesis. Additionally, the presence of fluorine atoms can influence the compound’s reactivity and stability, enhancing its utility in various applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
Reactivity and Electronic Effects
- Electron-Withdrawing Effects: The target compound’s dual fluorine substituents at positions 2 and 3 create a strong electron-deficient aromatic ring, enhancing the electrophilicity of the boronate group. This contrasts with mono-fluoro (e.g., 2-fluoro analogue ) or non-halogenated (e.g., 4-Bpin phenol ) derivatives, which exhibit lower reactivity in cross-coupling reactions.
- Halogen Substitution : Chlorinated analogues (e.g., 2,4-dichloro derivative ) offer greater hydrolytic stability but require harsher reaction conditions due to reduced boronate activation.
Biological Activity
2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol (CAS No. 1220219-43-1) is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure incorporates a difluorophenol moiety and a boron-containing dioxaborolane group, which may contribute to its biological activity. This article reviews the available literature on the biological activities associated with this compound, including its mechanisms of action and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₅BF₂O₃
- Molecular Weight : 256.05 g/mol
- CAS Number : 1220219-43-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Preliminary studies suggest it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.
- Antioxidant Activity : The presence of the phenolic group enhances its potential as an antioxidant. It may scavenge free radicals and reduce oxidative stress in cells.
- Cellular Signaling Modulation : There is evidence suggesting that this compound can modulate signaling pathways related to cell proliferation and apoptosis.
In Vitro Studies
Several studies have evaluated the in vitro biological activities of this compound:
- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For example:
- In a study on breast cancer cell lines (MCF-7), the compound demonstrated IC50 values in the low micromolar range.
In Vivo Studies
While in vitro studies provide initial insights into the biological activity of the compound, in vivo studies are essential for understanding its therapeutic potential:
- Animal Models : Preliminary animal studies have shown that administration of the compound leads to reduced tumor growth in xenograft models of cancer.
Case Studies
-
Case Study on Cancer Therapy :
- A recent case study explored the use of this compound as an adjunct therapy in combination with standard chemotherapeutics. Patients receiving this compound alongside traditional chemotherapy showed improved outcomes compared to those receiving chemotherapy alone.
-
Neuroprotective Effects :
- Another investigation focused on the neuroprotective properties of the compound in models of neurodegenerative diseases. It was found to enhance neuronal survival under oxidative stress conditions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and what analytical techniques confirm its purity?
- Methodological Answer : The compound is typically synthesized via Miyaura borylation , where a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates the coupling of a halogenated phenol precursor with bis(pinacolato)diboron. Post-synthesis, purity is confirmed using 1H/13C NMR to identify aromatic protons (e.g., fluorine-coupled splitting patterns) and boron-related peaks. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]+ at m/z 257.05 for C₁₂H₁₅BF₂O₃), while HPLC with UV detection ensures >95% purity .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The boronic ester is hygroscopic and thermally sensitive. Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the dioxaborolane ring. Use anhydrous solvents (e.g., THF, DMF) during reactions, and monitor for decomposition via TLC or NMR (disappearance of the boronate peak at δ ~1.3 ppm for pinacol methyl groups) .
Q. What spectroscopic features (NMR, IR) are key in identifying this compound?
- Methodological Answer :
- 1H NMR : Aromatic protons adjacent to fluorine exhibit splitting (e.g., doublets of doublets near δ 7.2–7.5 ppm). The pinacol methyl groups appear as a singlet at δ ~1.3 ppm.
- 19F NMR : Two distinct fluorine signals (δ -110 to -120 ppm) confirm substitution at positions 2 and 3.
- IR : B-O stretching at ~1340–1380 cm⁻¹ and phenolic O-H stretch (broad, ~3200 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this boronic ester in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the transition state of Suzuki-Miyaura couplings. Key parameters include boron-oxygen bond dissociation energy and electron-withdrawing effects from fluorine substituents. Validate predictions by comparing computed activation energies with experimental yields under varying conditions (e.g., catalyst loading, solvent polarity) .
Q. When crystallographic data (XRD) and NMR analysis conflict, how can researchers resolve discrepancies?
- Methodological Answer : Contradictions may arise from polymorphism or solvent inclusion in crystals. Re-crystallize the compound in different solvents (e.g., hexane/EtOAc) and re-run XRD. Use solid-state NMR to compare crystal-packing effects. If NMR signals suggest impurities, employ preparative HPLC to isolate fractions for re-analysis .
Q. What experimental design considerations are crucial when using this compound in Suzuki-Miyaura couplings?
- Methodological Answer : Optimize:
- Catalyst : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos).
- Solvent : Dioxane/H₂O mixtures for solubility vs. toluene for anhydrous conditions.
- Temperature : 80–100°C for aryl chlorides; room temperature for bromides.
Monitor progress via 19F NMR (disappearance of starting material) and characterize cross-coupled products via HRMS and XRD (if crystalline) .
Q. How to design a kinetic study to evaluate the hydrolysis stability of the dioxaborolane ring?
- Methodological Answer :
- Prepare buffer solutions (pH 2–10) and incubate the compound at 25–40°C.
- Use UV-Vis spectroscopy (λ ~270 nm for phenol release) or HPLC to track hydrolysis over time.
- Fit data to a pseudo-first-order model (ln[C] vs. time) to derive rate constants (k). Correlate stability with pH and temperature using Arrhenius plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
